Decyl 2-(phosphonooxy)propanoate
Description
Properties
CAS No. |
143895-01-6 |
|---|---|
Molecular Formula |
C13H27O6P |
Molecular Weight |
310.32 g/mol |
IUPAC Name |
decyl 2-phosphonooxypropanoate |
InChI |
InChI=1S/C13H27O6P/c1-3-4-5-6-7-8-9-10-11-18-13(14)12(2)19-20(15,16)17/h12H,3-11H2,1-2H3,(H2,15,16,17) |
InChI Key |
BGJFYMRXMVPKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)OP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between Decyl 2-(phosphonooxy)propanoate and structurally related compounds based on the provided evidence:
Key Comparative Analysis:
Functional Groups and Reactivity this compound: The phosphonooxy-propanoate group (PO-O-CH₂CH₂COO⁻) enhances water solubility and biodegradability compared to thiolate or fluoridate analogs. The carboxylic ester may facilitate hydrolysis under alkaline conditions. Diisopropylaminoethyl methylphosphonothiolate (): The thiolate (S-) group increases lipophilicity and stability against hydrolysis, while the tertiary amine may enhance neurotoxicity . Isopropylphosphonofluoridoate (): The fluorine atom imparts resistance to enzymatic degradation, making it persistent in environmental systems .
Toxicity and Environmental Impact Compounds with thiolate or fluoridate groups ( and ) are associated with high acute toxicity (e.g., nerve agents or persistent pesticides). In contrast, the phosphonooxy-propanoate group in the target compound is likely less toxic due to its hydrolytic instability and lack of neurotoxic substituents.
Applications this compound: Potential use in eco-friendly surfactants or drug delivery systems due to its amphiphilic structure. Methylphosphonothiolate analog (): Classified under Schedule 1A03, indicating restricted use in chemical weapons . Phosphonofluoridoate analog (): Linked to HS code 2931.00, typical of fluorinated pesticides .
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